4-(4-シアノフェニル)ニコチン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

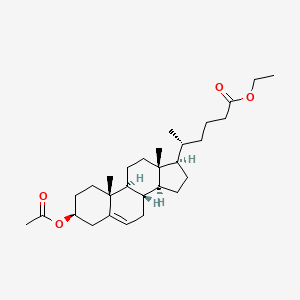

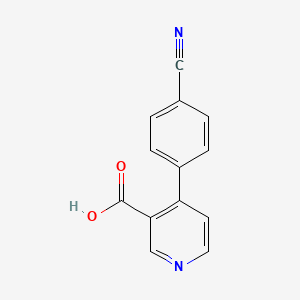

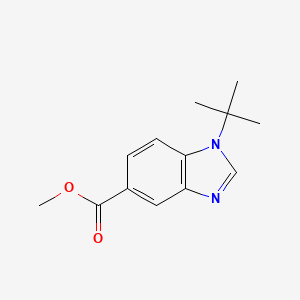

4-(4-Cyanophenyl)nicotinic acid is an organic compound with the molecular formula C13H8N2O2. It is a derivative of nicotinic acid, where the hydrogen atom at the fourth position of the phenyl ring is replaced by a cyano group.

科学的研究の応用

4-(4-Cyanophenyl)nicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

作用機序

Target of Action

4-(4-Cyanophenyl)nicotinic acid, a derivative of niacin (also known as vitamin B3 or PP), primarily targets the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The compound interacts with its targets by acting as a precursor to nicotinamide coenzymes . These coenzymes are involved in many vital redox reactions, where they act as electron donors or acceptors . In addition to indirect effects via nicotinamide coenzymes, niacin also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

The affected biochemical pathways primarily involve redox metabolism and NAD-dependent pathways . The compound, as a precursor to nicotinamide coenzymes, contributes to the maintenance of the intracellular pool of niacin, which is vital for these pathways .

Pharmacokinetics

The concentration of nicotine in the endoplasmic reticulum is within twofold of the extracellular value .

Result of Action

The action of 4-(4-Cyanophenyl)nicotinic acid results in efficient cellular function due to its role in redox metabolism and NAD-dependent pathways . It also contributes to antilipolytic, vasodilatory, and neuroprotective functions .

生化学分析

Biochemical Properties

4-(4-Cyanophenyl)nicotinic acid, like its parent compound nicotinic acid, is involved in the biosynthesis of NAD (Nicotinamide Adenine Dinucleotide), a crucial coenzyme in redox reactions . It interacts with various enzymes, proteins, and other biomolecules in this process. For instance, it is a substrate for the enzyme Nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT), which plays a key role in NAD biosynthesis .

Cellular Effects

The effects of 4-(4-Cyanophenyl)nicotinic acid on cells and cellular processes are largely related to its role in NAD biosynthesis. NAD is a vital coenzyme that participates in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By contributing to the pool of NAD, 4-(4-Cyanophenyl)nicotinic acid indirectly influences these processes.

Molecular Mechanism

The molecular mechanism of action of 4-(4-Cyanophenyl)nicotinic acid involves its conversion into NAD. This process begins with the conversion of 4-(4-Cyanophenyl)nicotinic acid into nicotinamide mononucleotide (NMN) by the enzyme NMNAT . NMN is then converted into NAD, which acts as a coenzyme in various enzymatic reactions, influencing gene expression and other cellular processes .

Dosage Effects in Animal Models

The effects of 4-(4-Cyanophenyl)nicotinic acid at different dosages in animal models have not been extensively studied. Studies on nicotinic acid, from which this compound is derived, suggest that it has a broad spectrum of effects at pharmacological doses, including lipid-modifying effects .

Metabolic Pathways

4-(4-Cyanophenyl)nicotinic acid is involved in the NAD biosynthesis pathway . It interacts with enzymes such as NMNAT in this process . The metabolic flux or metabolite levels influenced by this compound would be related to the production and utilization of NAD.

Transport and Distribution

It is likely that it would be transported and distributed similarly to nicotinic acid, given their structural similarities .

Subcellular Localization

Given its role in NAD biosynthesis, it is likely to be found in the cytoplasm where this process occurs .

準備方法

Synthetic Routes and Reaction Conditions

4-(4-Cyanophenyl)nicotinic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. For instance, 4-bromonicotinic acid can be reacted with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for 4-(4-Cyanophenyl)nicotinic acid are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

4-(4-Cyanophenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The cyano group can be reduced to an amine group under suitable conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Oxidation of the carboxylic acid group can yield compounds such as 4-(4-cyanophenyl)nicotinic anhydride.

Reduction: Reduction of the cyano group can produce 4-(4-aminophenyl)nicotinic acid.

Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring, depending on the reagents used.

類似化合物との比較

Similar Compounds

- 4-Cyanophenylacetic acid

- 4-(4-Cyanophenyl)pyridine-3-carboxylic acid

- Nicotinamide derivatives

Comparison

4-(4-Cyanophenyl)nicotinic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the aromatic ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in both synthetic and biological contexts .

特性

IUPAC Name |

4-(4-cyanophenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)11-5-6-15-8-12(11)13(16)17/h1-6,8H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDWRDZLMVIYDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C(C=NC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692427 |

Source

|

| Record name | 4-(4-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261943-53-6 |

Source

|

| Record name | 4-(4-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B582137.png)

![(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B582141.png)